Introduction: The Strategic Importance of Fluorination in Aromatic Systems
Introduction: The Strategic Importance of Fluorination in Aromatic Systems
An In-Depth Technical Guide to 3,5-Difluoro-2-hydroxybenzoic Acid
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. 3,5-Difluoro-2-hydroxybenzoic acid, also known as 3,5-Difluorosalicylic acid, stands as a premier example of a highly functionalized aromatic building block. Its unique electronic properties, conferred by the strongly electronegative fluorine atoms and the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups, make it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth examination of its properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The specific arrangement of two fluorine atoms meta to the carboxyl group and ortho/para to the hydroxyl group in this compound creates a unique electronic and steric environment, influencing its reactivity and the properties of its derivatives.[2]
Physicochemical and Structural Characteristics
3,5-Difluoro-2-hydroxybenzoic acid is an aromatic compound whose structure is foundational to its utility.[2][3] The interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group modulates the acidity of the carboxylic acid and the reactivity of the aromatic ring.
| Property | Value | Source(s) |
| CAS Number | 84376-20-5 | [2][3][4][5] |
| Molecular Formula | C₇H₄F₂O₃ | [3][4] |
| Molecular Weight | 174.10 g/mol | [3][4] |
| IUPAC Name | 3,5-difluoro-2-hydroxybenzoic acid | [3] |
| Synonyms | 3,5-Difluorosalicylic acid | [2] |
| Appearance | White solid/powder | [2] |
| InChI | InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | [2][3] |
| InChI Key | GZPCNALAXFNOBT-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)F)F | [3] |
Synthesis Protocol: Regio-selective Hydroxysubstitution
A highly efficient method for synthesizing 3,5-Difluoro-2-hydroxybenzoic acid involves the regio-selective hydroxysubstitution of a more heavily fluorinated precursor. One established protocol starts from 2,3,5-Trifluorobenzoic Acid, achieving high yields of the desired product.[3] This approach is favored for its control over the position of the incoming hydroxyl group.
Experimental Protocol
Objective: To synthesize 3,5-Difluoro-2-hydroxybenzoic acid from 2,3,5-Trifluorobenzoic acid.
Materials:
-
2,3,5-Trifluorobenzoic acid
-
Sodium Hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add Dimethyl sulfoxide (DMSO).
-
Addition of Reactants: Add 2,3,5-Trifluorobenzoic acid and Sodium Hydroxide to the flask. A similar synthesis using 2,4-difluorobenzoic acid uses a 1:2 molar ratio of the acid to NaOH.[6]
-
Heating: Heat the mixture to approximately 130°C and maintain this temperature for several hours (e.g., 8 hours), monitoring the reaction's progress via Thin Layer Chromatography (TLC).[6]
-
Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction solution into a beaker containing a large volume of ice water.
-
Acidification: While stirring, carefully adjust the pH of the solution to 2-3 using concentrated Hydrochloric Acid. This will precipitate the product. It is crucial to keep the temperature below 20°C during this step.[6]
-
Isolation and Purification: Continue stirring the mixture for an additional 2 hours to ensure complete precipitation. Collect the solid product by suction filtration.
-
Washing and Drying: Wash the filter cake with an appropriate amount of cold deionized water to remove residual salts. Dry the resulting white solid under reduced pressure at 60°C for 12 hours to yield 3,5-Difluoro-2-hydroxybenzoic acid.[6]
Caption: Workflow for the synthesis of 3,5-Difluoro-2-hydroxybenzoic acid.
Core Applications in Drug Discovery and Chemical Synthesis
The true value of 3,5-Difluoro-2-hydroxybenzoic acid lies in its application as a versatile intermediate. Its structural features are leveraged to build more complex and biologically active molecules.
Antimicrobial Agents
A significant application is in the synthesis of antimicrobial drugs, particularly a class of fluoroquinolones known as 3-quinolinecarboxylic acids.[3][7] These synthetic antibiotics are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8] The synthetic pathway to these drugs often involves a multi-step process including nitration, esterification, reduction, diazotization, and hydrolysis, where this benzoic acid derivative serves as a critical starting material.[3][7][8]
Caption: Role as a key intermediate in antimicrobial drug synthesis.
Anti-inflammatory Agents
Research has highlighted the potential of 3,5-Difluoro-2-hydroxybenzoic acid as a scaffold for developing new anti-inflammatory drugs.[3] The compound itself has been studied for its ability to inhibit enzymes involved in inflammatory pathways, suggesting its utility in therapeutic applications.[3] The fluorinated salicylic acid motif is of high interest in designing specific inhibitors for various biological targets.
Agrochemicals and Material Science
Beyond pharmaceuticals, this compound is explored for its use in developing new agricultural chemicals like herbicides and pesticides, owing to its inherent biochemical activity.[2][3] As a type of hydroxybenzoic acid, it can act as a plant allelochemical, inhibiting seed germination and root growth by restraining metabolic processes.[3] Furthermore, its unique chemical properties make it a candidate for the development of novel materials with specific characteristics.[3]
Safety and Handling
As with any laboratory chemical, proper handling is essential. According to its safety data, 3,5-Difluoro-2-hydroxybenzoic acid is classified as acutely toxic if swallowed.
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GHS Pictogram: GHS06 (Skull and Crossbones)
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Signal Word: Danger
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Hazard Statement: H301 (Toxic if swallowed)
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
-
Storage Class: 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects)
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
3,5-Difluoro-2-hydroxybenzoic acid (CAS No. 84376-20-5) is more than a simple chemical intermediate; it is an enabling tool for innovation in science. Its well-defined structure, characterized by strategic fluorination, provides a robust platform for the synthesis of high-value molecules, particularly in the pharmaceutical industry. The reliable synthetic protocols and the clear potential for creating potent antimicrobial and anti-inflammatory agents underscore its importance. For drug development professionals and research scientists, a thorough understanding of this compound's properties and reactivity is crucial for unlocking its full potential in creating next-generation therapeutics and advanced materials.
References
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3,5-Difluoro-2-hydroxybenzoic acid/CAS:84376-20-5-HXCHEM. [Link]
-
3,5-Difluoro-2-hydroxybenzoic acid - CAS:84376-20-5 - Sunway Pharm Ltd. [Link]
-
The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
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